L-Psicose

Description

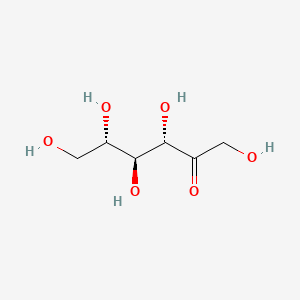

Structure

3D Structure

Properties

IUPAC Name |

(3S,4S,5S)-1,3,4,5,6-pentahydroxyhexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHIKXHVCXFQLS-ZXEDONINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@@H]([C@@H](C(=O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30474831 | |

| Record name | L-Psicose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16354-64-6 | |

| Record name | Psicose, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016354646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Psicose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PSICOSE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47DBT57A5J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to L-Psicose and its Stereoisomer D-Allulose

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the rare sugars L-Psicose and its stereoisomer, D-Allulose (also known as D-Psicose). While D-Allulose has been extensively studied for its physiological effects and has gained regulatory approval as a low-calorie sweetener, its enantiomer, L-Psicose, remains largely unexplored. This document delves into the stereochemical relationship, physicochemical properties, known biological activities, and metabolic fates of both isomers. A significant focus is placed on the well-documented anti-hyperglycemic and anti-obesity mechanisms of D-Allulose, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and signaling pathway diagrams. The guide contrasts this wealth of information with the current, limited understanding of L-Psicose, highlighting its reported antiviral and antimicrobial potential while underscoring the critical need for further research to elucidate its therapeutic potential. Methodologies for the synthesis, production, and analysis of these rare sugars are also discussed. This guide is intended to be a foundational resource for researchers in nutrition, metabolic diseases, and drug development, aiming to catalyze further investigation into the distinct biological roles of these stereoisomers.

Introduction: Stereoisomerism in Ketoses

Monosaccharides, the fundamental units of carbohydrates, exhibit a rich stereochemical diversity that dictates their biological function. Stereoisomers are compounds with the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space.

D-Allulose (D-Psicose) is a rare ketohexose and a C-3 epimer of D-fructose, meaning it differs only in the configuration of the hydroxyl group at the third carbon position.[1][2] It is found in small quantities in nature in foods like figs and raisins.[3]

L-Psicose is the enantiomer of D-Psicose.[4] Enantiomers are stereoisomers that are non-superimposable mirror images of each other. While sharing identical physical properties such as melting point and solubility, they rotate plane-polarized light in equal but opposite directions and can interact differently with other chiral molecules, such as enzymes and receptors in biological systems.[5]

The stereochemical relationships between these key ketoses are illustrated below.

Physicochemical Properties

While both enantiomers share many physical properties due to their mirror-image structures, key differences, such as optical rotation, are fundamental to their identification. D-Allulose has been more extensively characterized due to its commercial interest.

| Property | D-Allulose (D-Psicose) | L-Psicose | Reference(s) |

| CAS Number | 551-68-8 | 16354-64-6 | [6][7] |

| Molecular Formula | C₆H₁₂O₆ | C₆H₁₂O₆ | [6][7] |

| Molecular Weight | 180.16 g/mol | 180.16 g/mol | [6][7] |

| Appearance | White crystalline powder | White to almost white crystalline powder | [4][8] |

| Melting Point | 109 °C (reported discrepancies exist) | 112-114 °C | [4][7] |

| Sweetness | ~70% of sucrose (B13894) | N/A (data not widely available) | [9] |

| Caloric Value | 0.2-0.4 kcal/g | N/A (presumed to be minimal) | [9] |

| Solubility in Water | Highly soluble (~1.0 kg/L ) | Soluble | [4][10] |

| Optical Rotation | [α]20/D ≈ +3.9° to +4.5° (c=1 in H₂O, equilibrium) | [α]20/D = -2° to -5° (c=1 in H₂O) | [8] |

D-Allulose (D-Psicose): Metabolism, Bioactivity, and Mechanisms

D-Allulose has garnered significant scientific interest for its potential health benefits, primarily related to metabolic regulation. It is recognized as Generally Recognized as Safe (GRAS) by the U.S. Food and Drug Administration.[1]

Metabolism and Pharmacokinetics

Unlike sucrose or fructose, D-Allulose is minimally metabolized in the human body. Approximately 70% of ingested D-Allulose is absorbed in the small intestine, primarily via GLUT5 transporters, and is then excreted largely unchanged in the urine within 24 hours.[11] The remaining unabsorbed portion passes to the large intestine where it is minimally fermented before being excreted in the feces.[12] This resistance to metabolic breakdown is the basis for its near-zero caloric value.[9]

Physiological Effects and Mechanisms of Action

D-Allulose exerts multiple physiological effects, primarily targeting glucose and lipid metabolism.

Anti-Hyperglycemic Effects:

-

Inhibition of α-Glucosidase: D-Allulose acts as a weak inhibitor of intestinal α-glucosidases, such as sucrase and maltase.[9][13] This slows the breakdown of disaccharides and starches into absorbable monosaccharides, thereby blunting the postprandial glycemic response.[13][14]

-

GLP-1 Secretion: Oral administration of D-Allulose has been shown to stimulate the secretion of glucagon-like peptide-1 (GLP-1) from intestinal L-cells.[14] GLP-1 enhances glucose-dependent insulin (B600854) secretion, suppresses glucagon (B607659) release, and slows gastric emptying, all contributing to improved glucose homeostasis. This effect is thought to be mediated, at least in part, through vagal afferent signaling.[14]

Anti-Obesity and Hypolipidemic Effects:

-

Suppression of Lipogenesis: Studies in rats have shown that dietary D-Allulose significantly lowers the activity of hepatic lipogenic enzymes, such as fatty acid synthase and glucose-6-phosphate dehydrogenase.[15]

-

Increased Fat Oxidation: D-Allulose supplementation has been associated with increased fat oxidation and enhanced 24-hour energy expenditure, contributing to reduced body weight and abdominal fat accumulation.[16][17]

The diagram below illustrates the key signaling pathways involved in the metabolic benefits of D-Allulose.

Quantitative Data from Preclinical and Clinical Studies

The following table summarizes key quantitative findings from studies on D-Allulose.

| Parameter Measured | Species/Model | Dosage/Conditions | Result | Reference(s) |

| LD₅₀ (Acute Toxicity) | Rat | Oral administration | 16 g/kg body weight | [18] |

| Max. Non-Effect Dose (Diarrhea) | Human | Single oral dose | 0.55 g/kg body weight | [9] |

| Body Weight Gain | Rat | 3% D-Psicose diet for 18 months vs. sucrose | Significantly lower body weight gain | [18] |

| Abdominal Adipose Tissue | Rat | 5% D-Psicose diet for 28 days vs. D-fructose | Significantly lower weight (P < 0.05) | [15] |

| Hepatic Fatty Acid Synthase Activity | Rat | 5% D-Psicose diet for 28 days vs. D-fructose | Significantly lower activity (P < 0.05) | [15] |

| Intestinal Sucrase Inhibition | Rat (in vitro) | 4.0 mg/ml D-Psicose | ~50% inhibition of enzyme activity | [13] |

| Intestinal Maltase Inhibition | Rat (in vitro) | 4.0 mg/ml D-Psicose | ~40% inhibition of enzyme activity | [13] |

| Postprandial Plasma Glucose (vs. Sucrose) | Rat | 2 g/kg sucrose + 0.2 g/kg D-Psicose | Significantly inhibited the increment of plasma glucose | [13] |

| Enzymatic Conversion (Fructose to Psicose) | In vitro | A. tumefaciens D-psicose 3-epimerase + Borate | Maximum conversion yield of 64% | [19] |

| Biocatalysis Production Yield | E. coli | 50 g/L D-fructose, 24h | 9 g/L D-psicose (18% yield) | [20] |

Experimental Protocols

Protocol 1: In Vitro α-Glucosidase Inhibition Assay This protocol is adapted from methodologies used to assess the inhibitory effect of D-psicose on intestinal enzymes.[13]

-

Enzyme Preparation: The small intestine from a male Wistar rat is excised, rinsed with ice-cold saline, and homogenized in a phosphate (B84403) buffer (pH 7.0). The homogenate is centrifuged at 12,000 x g for 30 minutes at 4°C, and the resulting supernatant is used as the crude enzyme solution.

-

Substrate and Inhibitor Preparation: Sucrose or maltose (B56501) is dissolved in phosphate buffer to a final concentration of 37 mM to serve as the substrate. D-Allulose (or L-Psicose for comparison) is dissolved in the same buffer to achieve various concentrations (e.g., 0.5 to 5.0 mg/mL).

-

Assay Procedure:

-

Add 100 µL of the crude enzyme solution to a test tube.

-

Add 100 µL of the D-Allulose solution (or buffer for control).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 200 µL of the substrate solution.

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

Stop the reaction by heating the mixture in a boiling water bath for 10 minutes.

-

-

Glucose Measurement: The amount of glucose produced is quantified using a commercial glucose oxidase assay kit.

-

Calculation: The inhibitory activity is calculated as: (1 - [Absorbance of sample / Absorbance of control]) x 100%.

Protocol 2: Oral Carbohydrate Tolerance Test (OCTT) in Rats This protocol is a standard in vivo method to evaluate the effect of a substance on postprandial glycemia.[13]

-

Animal Model: Male Wistar rats (6 months old) are fasted for 12 hours with free access to water.

-

Test Substances: Prepare solutions for oral gavage:

-

Control Group: Sucrose (2 g/kg body weight) in distilled water.

-

Test Group: Sucrose (2 g/kg) plus D-Allulose (0.2 g/kg) in distilled water.

-

-

Procedure:

-

Record the baseline body weight of each rat.

-

Collect a baseline blood sample (Time 0) from the tail vein.

-

Administer the respective test solutions via oral gavage.

-

Collect subsequent blood samples at 30, 60, and 120 minutes post-administration.

-

-

Analysis: Plasma is separated from blood samples by centrifugation. Plasma glucose concentrations are measured using a glucose analyzer.

-

Data Presentation: Results are typically plotted as plasma glucose concentration versus time. The area under the curve (AUC) is calculated to quantify the total glycemic response.

L-Psicose: An Enantiomer with Unexplored Potential

In stark contrast to its D-isomer, L-Psicose is poorly characterized in biological literature. Its synthesis has been reported, and its basic physicochemical properties are known, but functional studies are sparse.[4][21]

Synthesis and Production

L-Psicose is not known to be abundant in nature.[4] It can be synthesized chemically or produced through biotransformation. One reported method involves the microbial oxidation of allitol (B117809) using Gluconobacter frateurii.[22]

Reported Biological Activities

The limited available literature and chemical databases suggest several potential biological activities for L-Psicose, though these are not as well-substantiated as the effects of D-Allulose.

| Reported Activity | Description | Level of Evidence / Source |

| Antiviral Agent | Listed as having a role as an antiviral agent. Specific viruses or mechanisms are not detailed. | PubChem Database[5] |

| Inhibitor of Microbial Activity | Described as a potential inhibitor of microbial activity within the bovine lactoperoxidase system. | Chemical Supplier Data[7][10] |

| Inhibition of Ribitol (B610474) Dehydrogenase | L-Psicose has been shown to inhibit ribitol dehydrogenase, an enzyme involved in the pentose (B10789219) phosphate pathway. | Chemical Supplier Data[10] |

| Prebiotic Effects | May promote gut health by serving as a carbon source for beneficial bacteria. | Commercial Product Description[8] |

| Protein Binding | Suggested to bind to proteins via hydrogen bonding, which could potentially interfere with protein folding and cellular function. | Chemical Supplier Data[10] |

It is critical to note that some commercial sources incorrectly use "L-Psicose" interchangeably with "D-Allulose," which may lead to a misattribution of the well-researched benefits of the D-isomer to the L-isomer.[8][10]

Research Gaps and Future Directions

The distinct biological effects stemming from the stereochemistry of L-Psicose compared to D-Allulose are a significant research gap. Future investigations should focus on:

-

Metabolism and Pharmacokinetics: Is L-Psicose absorbed and excreted similarly to D-Allulose, or does its different chirality lead to interactions with different transporters or enzymes?

-

Glycemic and Lipemic Control: Does L-Psicose share the anti-hyperglycemic and anti-obesity properties of its enantiomer? Direct comparative studies are needed.

-

Mechanism of Action: Elucidating the molecular targets for its reported antiviral and antimicrobial activities.

-

Toxicology: Comprehensive safety and toxicology studies are required before it can be considered for any application in food or medicine.

Methodologies for Production and Analysis

Enzymatic Production Workflow

The commercial production of D-Allulose typically relies on the enzymatic epimerization of D-fructose, a readily available and inexpensive substrate. D-psicose 3-epimerases (DPEases) are commonly used for this bioconversion.[1][20]

Analytical Workflow

Accurate quantification of D-Allulose and L-Psicose, especially in the presence of other sugars, is crucial for research and quality control. High-Performance Liquid Chromatography (HPLC) is a standard method.

Conclusion

D-Allulose (D-Psicose) stands as a well-researched rare sugar with proven benefits for metabolic health, including anti-hyperglycemic and anti-obesity effects, making it a valuable tool for the food industry and potentially for managing metabolic disorders. Its mechanisms of action, centered on the inhibition of digestive enzymes and stimulation of GLP-1, are increasingly understood.

Conversely, its enantiomer, L-Psicose, represents a significant knowledge gap. While preliminary data suggest unique biological activities, including antiviral and antimicrobial properties, these require rigorous scientific validation. The principle of stereoisomerism dictates that L-Psicose will interact differently with the chiral environment of biological systems, and it cannot be assumed to share the properties of its D-isomer. This technical guide serves as a call to action for the scientific community to dedicate research efforts toward understanding the metabolic fate, physiological effects, and therapeutic potential of L-Psicose. Such studies will not only expand our fundamental knowledge of carbohydrate biology but could also unveil novel therapeutic agents or functional food ingredients.

References

- 1. A Review: Manufacturing, and Properties of the D-Fructose Epimer D-Allulose (D-Psicose) [scirp.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. acs.org [acs.org]

- 5. L-Psicose | C6H12O6 | CID 11961810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Psicose | C6H12O6 | CID 90008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. L-Psicose|lookchem [lookchem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Psicose - Wikipedia [en.wikipedia.org]

- 10. CAS 16354-64-6: L-psicose | CymitQuimica [cymitquimica.com]

- 11. Metabolic Profiling of Rat Kidney Tissue Following Administration of D-Allulose - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. d-Psicose Inhibits Intestinal α-Glucosidase and Suppresses the Glycemic Response after Ingestion of Carbohydrates in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent Advances Regarding the Physiological Functions and Biosynthesis of D-Allulose - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dietary D-psicose, a C-3 epimer of D-fructose, suppresses the activity of hepatic lipogenic enzymes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. D-psicose, an epimer of D-fructose, favorably alters lipid metabolism in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. The Study on Long-Term Toxicity of D-Psicose in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Conversion Shift of d-Fructose to d-Psicose for Enzyme-Catalyzed Epimerization by Addition of Borate - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Biosensor-based enzyme engineering approach applied to psicose biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A synthesis of L-psicose - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 22. scienceopen.com [scienceopen.com]

L-Psicose: A Technical Guide to a Rare Monosaccharide for Researchers and Drug Development Professionals

Introduction

L-Psicose, a rare ketohexose and a C-3 epimer of L-fructose, is a monosaccharide that has garnered significant interest in the scientific community for its potential as a low-calorie sweetener and its intriguing physiological effects.[1] Unlike its more common enantiomer, D-psicose (also known as D-allulose), L-psicose is not readily found in nature but can be synthesized. This technical guide provides an in-depth overview of L-psicose, focusing on its biochemical properties, metabolic fate, and its influence on key signaling pathways. The information presented herein is intended to be a valuable resource for researchers, scientists, and drug development professionals exploring the therapeutic and nutraceutical potential of this rare sugar. While much of the available research has been conducted on D-psicose, the physiological effects of the two enantiomers are largely considered comparable due to their similar metabolic processing. This guide will primarily focus on data related to D-psicose as a proxy for L-psicose, with specific notations where L-psicose has been directly studied.

Biochemical and Physical Properties of L-Psicose

A comprehensive understanding of the fundamental properties of L-psicose is crucial for its application in research and development. The following table summarizes its key biochemical and physical characteristics.

| Property | Value | Reference |

| Chemical Formula | C₆H₁₂O₆ | [1] |

| Molecular Weight | 180.16 g/mol | [1] |

| CAS Number | 16354-64-6 | [1] |

| Melting Point | 58 °C or 109 °C (discrepancies likely due to crystallization difficulty) | [1] |

| Solubility in Water | Extremely soluble (≈1.0 kg/L ) | |

| Sweetness | Approximately 70% as sweet as sucrose (B13894) | |

| Caloric Value | Approximately 10% of sucrose |

Physiological Effects and Metabolic Fate

L-psicose exhibits several noteworthy physiological effects, primarily related to glucose and lipid metabolism. It is minimally metabolized in the body, with a significant portion being excreted unchanged.

Impact on Blood Glucose and Insulin (B600854) Levels

Clinical and preclinical studies have consistently demonstrated the ability of D-psicose to suppress postprandial blood glucose levels.

Table 1: Effect of D-Psicose on Postprandial Blood Glucose in Humans

| Study Design | Subjects | Intervention | Results | Reference |

| Randomized, double-blind, placebo-controlled, crossover | 26 adults, including borderline diabetics | 5 g of D-psicose in tea with a standard meal | Significantly lower blood glucose at 30 min (p<0.01) and 60 min (p<0.05) post-meal. Significant decrease in the area under the curve (p<0.01). | |

| Randomized, double-blind, placebo-controlled, crossover | 14-15 healthy subjects | Confections (almond jelly, ganache) containing D-psicose vs. D-fructose | Significantly lower plasma glucose concentrations after intake of confections with D-psicose. |

Table 2: Effect of D-Psicose on Plasma Glucose in Rats (Oral Carbohydrate Tolerance Test)

| Carbohydrate Challenge | Intervention | Results | Reference |

| Sucrose (2 g/kg) | D-psicose (0.2 g/kg) | Significantly lower plasma glucose at 60 min post-ingestion. | |

| Maltose (2 g/kg) | D-psicose (0.2 g/kg) | Significantly lower plasma glucose at 30, 90, and 120 min post-ingestion. | |

| Soluble Starch (2 g/kg) | D-psicose (0.2 g/kg) | Trend towards suppressed glycemic response (not statistically significant). |

Effects on Body Weight and Lipid Metabolism

Long-term studies in animal models suggest that D-psicose can contribute to reduced body weight gain and favorably alter lipid metabolism.

Table 3: Long-Term Effects of Dietary D-Psicose in Wistar Rats

| Duration | Intervention | Key Findings | Reference |

| 18 months | 3% D-psicose in diet (1.28 g/kg body weight/day) | Significantly lower final body weight and weight gain compared to sucrose control. Significantly lower intra-abdominal adipose tissue weight. | |

| 90 days | 3% D-psicose in diet | No significant difference in body weight gain compared to sucrose control. Significantly higher liver and kidney weights. | |

| 4 weeks | 3% D-psicose in diet | Significantly lower serum insulin and leptin levels. Significantly lowered liver enzyme activities involved in lipogenesis. Enhanced gene expression for fatty acid oxidation. |

Experimental Protocols

This section provides an overview of methodologies employed in key studies investigating the effects of D-psicose. These protocols can serve as a foundation for designing future experiments.

Animal Studies: Long-Term Toxicity and Metabolic Effects

-

Animals: Male Wistar rats (3 weeks old).

-

Housing: Individually caged at 22 ± 2°C with a 12-hour light/dark cycle.

-

Diet:

-

Control Group: Standard commercial rodent diet (e.g., CE-2) supplemented with 3% sucrose.

-

Experimental Group: Standard commercial rodent diet (e.g., CE-2) supplemented with 3% D-psicose.

-

The diets are provided ad libitum with free access to water.

-

-

Duration: Studies have been conducted for periods ranging from 90 days to 18 months.

-

Data Collection:

-

Body Weight and Food Intake: Measured regularly throughout the study.

-

Blood Collection: At the end of the study, animals are fasted, anesthetized, and blood is collected via methods such as abdominal aorta puncture for hematological and clinical chemistry analysis.

-

Tissue Collection: Organs (liver, kidneys, adipose tissue, etc.) are harvested, weighed, and prepared for histological examination or biochemical analysis.

-

Oral Glucose Tolerance Test (OGTT) in Rats

-

Animals: Male Wistar rats (6 months old).

-

Acclimatization: Animals are fasted overnight prior to the test.

-

Administration:

-

A solution containing a carbohydrate source (e.g., 2 g/kg sucrose or maltose) with or without D-psicose (e.g., 0.2 g/kg) is administered orally via gavage.

-

-

Blood Sampling: Blood samples are collected from the tail vein at baseline (0 minutes) and at specified time points post-administration (e.g., 30, 60, 90, and 120 minutes).

-

Analysis: Plasma glucose concentrations are determined using a glucose analyzer.

Enzyme Activity Assays

-

Fatty Acid Synthase (FASN) Activity Assay:

-

Principle: FASN activity is measured by monitoring the consumption of NADPH, a required cofactor for the synthesis of fatty acids. The decrease in absorbance at 340 nm due to NADPH oxidation is proportional to FASN activity.

-

Reaction Mixture: Typically contains purified FASN, acetyl-CoA, malonyl-CoA, and NADPH in a suitable buffer (e.g., potassium phosphate (B84403) buffer).

-

Procedure: The reaction is initiated by the addition of malonyl-CoA, and the change in absorbance at 340 nm is monitored spectrophotometrically over time.

-

-

Lipoprotein Lipase (LPL) Activity Assay:

-

Principle: LPL activity is determined by measuring the release of free fatty acids from a triglyceride substrate.

-

Substrate: A common substrate is a triglyceride emulsion. Fluorescently labeled triglyceride analogs are also used for continuous monitoring.

-

Procedure: Post-heparin plasma (containing LPL) is incubated with the substrate. The reaction is stopped, and the released free fatty acids are quantified using colorimetric or fluorometric methods.

-

Signaling Pathways Modulated by L-Psicose

L-psicose appears to exert its metabolic effects by modulating key signaling pathways involved in glucose and lipid homeostasis. The following diagrams, generated using the DOT language, illustrate these proposed mechanisms.

Modulation of Hepatic Lipogenesis

L-psicose is thought to suppress the expression of lipogenic genes by influencing the activity of key transcription factors, Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Carbohydrate-Responsive Element-Binding Protein (ChREBP).

Caption: Proposed mechanism of L-psicose in downregulating hepatic lipogenesis.

Enhancement of Fatty Acid Oxidation via AMPK Activation

L-psicose may promote the utilization of fatty acids as an energy source by activating AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.

Caption: L-psicose may enhance fatty acid oxidation through AMPK activation.

Experimental Workflow for Investigating L-Psicose Effects

The following diagram illustrates a typical experimental workflow for characterizing the metabolic effects of L-psicose in a preclinical setting.

Caption: A generalized workflow for preclinical evaluation of L-psicose.

Conclusion

L-psicose presents a compelling profile as a rare monosaccharide with significant potential in the fields of nutrition and pharmacology. Its ability to modulate glucose and lipid metabolism, coupled with its low caloric value, makes it a prime candidate for further investigation as a sugar substitute and a potential therapeutic agent for metabolic disorders. The experimental protocols and pathway analyses provided in this guide offer a foundational resource for researchers to design and execute robust studies to further elucidate the mechanisms of action and therapeutic applications of L-psicose. Future research should focus on obtaining more data specifically on the L-enantiomer to confirm the transferability of findings from D-psicose and to fully understand its unique biological properties.

References

A Technical Guide to the Therapeutic Potential of D-Psicose (Allulose)

An important clarification on L-Psicose vs. D-Psicose: The query specified L-psicose; however, the vast body of scientific research focuses on its stereoisomer, D-psicose , also known as D-allulose . D-psicose is a naturally occurring rare sugar, whereas L-psicose is not found in nature and has not been the subject of significant therapeutic investigation[1]. Therefore, this technical guide will detail the potential therapeutic applications of D-psicose (allulose), the compound of interest in the scientific and pharmaceutical communities.

D-psicose is a C-3 epimer of D-fructose, a monosaccharide that is found in small quantities in wheat, fruits like grapes and figs, and sweeteners like molasses and maple syrup[2][3]. It offers approximately 70% of the sweetness of sucrose (B13894) with a negligible caloric value of 0.2-0.4 kcal/g, compared to 4 kcal/g for sucrose[2][3]. Due to its low energy content and unique physiological effects, D-psicose has garnered significant attention for its potential health benefits. The U.S. Food and Drug Administration (FDA) has granted D-psicose the status of Generally Recognized as Safe (GRAS).

Anti-Diabetic and Anti-Hyperglycemic Effects

D-psicose has demonstrated significant potential in managing hyperglycemia and type 2 diabetes through multiple mechanisms.

Mechanisms of Action

-

Inhibition of Intestinal α-Glucosidases: D-psicose competitively inhibits intestinal α-glucosidase enzymes, specifically sucrase and maltase. This inhibition delays the digestion of carbohydrates, thereby suppressing the sharp increase in postprandial blood glucose levels.

-

Enhanced Hepatic Glucokinase Activity: D-psicose promotes the translocation of glucokinase from the nucleus to the cytoplasm in hepatocytes. This enhances the conversion of glucose to glycogen (B147801) in the liver, contributing to lower blood glucose levels.

-

Stimulation of GLP-1 Secretion: Oral administration of D-psicose potently stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances insulin (B600854) secretion, suppresses glucagon (B607659) release, and slows gastric emptying. This effect is dose-dependent and more potent than that of glucose or fructose.

-

Preservation of Pancreatic β-cells: Long-term intake of D-psicose has been shown to preserve pancreatic β-cell function and prevent the progression of type 2 diabetes in animal models. This is associated with improved glycemic control and maintenance of plasma insulin levels.

Signaling and Metabolic Pathways

Caption: D-psicose promoting glucokinase translocation in hepatocytes.

Caption: D-psicose stimulating GLP-1 secretion from intestinal L-cells.

Quantitative Data

| Study Type | Animal Model | Dosage | Key Findings | Reference |

| In vivo | C57BL/6J db/db mice | 200 mg/kg BW, oral | Maintained blood glucose at ~300 mg/dL over 28 days vs. a 2-fold increase in controls (P < 0.05). | |

| In vivo | Wistar rats | 0.2 g/kg with sucrose/maltose (B56501) | Significantly inhibited the increase in plasma glucose after sucrose or maltose ingestion. | |

| In vivo | OLETF rats | 5% D-psicose in drinking water | Prevented the progression of T2DM for 60 weeks, maintained blood glucose levels, and decreased HbA1c. | |

| In vivo | Rats | 0.5-2.0 g/kg BW, oral | Dose-dependently elevated plasma GLP-1 levels for over 2 hours. | |

| Human | Normal adults | Acute dose | Decreased glycemic responses to an oral maltodextrin (B1146171) tolerance test. |

Experimental Protocols

Oral Carbohydrate Tolerance Test in Rats

-

Animals: Male Wistar rats (6 months old).

-

Protocol:

-

Rats were fasted overnight.

-

Oral administration of a solution containing either 2 g/kg body weight of sucrose, maltose, or soluble starch, with or without 0.2 g/kg of D-psicose.

-

Blood samples were collected from the tail vein at 0, 30, 60, and 120 minutes post-administration.

-

Plasma glucose concentrations were measured using a commercially available glucose assay kit.

-

-

Workflow:

Caption: Workflow for the oral carbohydrate tolerance test in rats.

Anti-Obesity and Body Weight Management

D-psicose has been shown to reduce body fat accumulation and aid in weight management, making it a promising tool against obesity.

Mechanisms of Action

-

Suppression of Hepatic Lipogenesis: D-psicose significantly reduces the activity of key hepatic lipogenic enzymes, such as fatty acid synthase (FAS) and glucose-6-phosphate dehydrogenase. This leads to decreased fat synthesis in the liver.

-

Increased Fatty Acid Oxidation: Studies suggest that D-psicose enhances fatty acid oxidation, contributing to reduced fat storage.

-

Reduced Adipocyte Hypertrophy: By preventing the enlargement of fat cells, D-psicose helps manage excessive fat accumulation.

-

Appetite Suppression: D-psicose may contribute to appetite suppression, potentially through central mechanisms involving neuropeptide Y neurons and by stimulating the release of satiety hormones like GLP-1.

Signaling and Metabolic Pathways

Caption: D-psicose regulation of lipid metabolism in the liver.

Quantitative Data

| Study Type | Animal Model | Dosage | Key Findings | Reference |

| In vivo | Wistar rats | 5% D-psicose in diet for 28 days | Abdominal adipose tissue weight significantly lower (P < 0.05) compared to D-fructose and D-glucose groups. | |

| In vivo | Wistar rats | 3% D-psicose in diet for 18 months | Body weight gain and intra-abdominal adipose tissue weight significantly lower than sucrose-fed rats. | |

| In vivo | Sprague-Dawley rats | 3% D-psicose in diet for 4 weeks | Significantly lower body weight (389 g vs 426 g, p < 0.05) and food intake (23.8 g/day vs 25.7 g/day , p < 0.05) compared to control. |

Experimental Protocols

Long-Term Toxicity and Body Composition Study in Rats

-

Animals: Male Wistar rats (3 weeks old).

-

Protocol:

-

Rats were divided into two groups and fed diets containing either 3% D-psicose or 3% sucrose for 12-18 months. The average daily intake was 1.28 g/kg for D-psicose and 1.22 g/kg for sucrose.

-

Body weight and food intake were monitored regularly throughout the study.

-

At the end of the study period, rats were euthanized, and various organs, including intra-abdominal adipose tissue, were weighed.

-

Blood samples were collected for clinical chemistry analysis.

-

Gross pathological examinations were performed.

-

Anti-Inflammatory and Neuroprotective Effects

D-psicose exhibits both anti-inflammatory and neuroprotective properties, suggesting its potential application in conditions associated with chronic inflammation and neurodegeneration.

Mechanisms of Action

-

Anti-inflammatory: D-psicose can reduce the infiltration of macrophages in adipose tissue, which is linked to obesity-associated inflammation. It also suppresses serum levels of pro-inflammatory cytokines like TNF-α and IL-6.

-

Neuroprotective: D-psicose has been shown to protect against 6-hydroxydopamine (6-OHDA)-induced apoptosis in PC12 cells, an in vitro model for Parkinson's disease. This protective effect is associated with an upregulation of intracellular glutathione (B108866), a key antioxidant.

Quantitative Data

| Study Type | Model | Dosage/Concentration | Key Findings | Reference |

| In vitro | PC12 cells (neuronal) | 50 mM D-psicose | Significant protective effect against 200 µM 6-OHDA-induced apoptosis. | |

| In vivo | OLETF rats | 5% D-psicose in water | Significant reduction in inflammatory markers and decreased macrophage infiltration in adipose tissue. |

Experimental Protocols

In Vitro Neuroprotection Assay

-

Cell Line: Rat pheochromocytoma (PC12) cells.

-

Protocol:

-

PC12 cells were cultured under standard conditions.

-

Cells were pre-treated with various concentrations of D-psicose (e.g., 50 mM) or other sugars.

-

Apoptosis was induced by exposing the cells to 200 µM 6-hydroxydopamine (6-OHDA).

-

Cell viability and apoptosis were assessed using the MTT assay and TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.

-

Intracellular glutathione levels were measured to assess the antioxidant response.

-

Pharmacokinetics and Safety

Absorption, Distribution, Metabolism, and Excretion (ADME)

D-psicose is readily absorbed from the small intestine into the bloodstream. Following oral administration in rats, the maximum blood concentration is reached at approximately 1 hour. However, it is poorly metabolized in the body and is not utilized for energy. The majority of absorbed D-psicose is rapidly excreted unchanged in the urine. Studies in rats show that about 70% of ingested D-psicose is absorbed and excreted via urine, with a smaller fraction excreted in the feces. The biological half-life in blood after intravenous administration is approximately 57 minutes.

Safety and Toxicology

D-psicose is considered safe for human consumption.

-

Acute Toxicity: The oral LD50 in rats is 16 g/kg, classifying it as a substance of low acute toxicity.

-

Long-Term Toxicity: A long-term study where rats were fed a diet containing 3% D-psicose for 18 months found no adverse effects or treatment-related toxicity. While relative liver and kidney weights were higher in the D-psicose group, this was not associated with any pathological findings.

-

Maximum Daily Intake: The maximum acceptable daily intake is suggested to be 0.9 grams per kilogram of body weight. Excessive intake may lead to gastrointestinal discomfort.

References

The Natural Occurrence of L-Psicose in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-psicose, a rare monosaccharide, is the L-enantiomer of D-psicose (also known as D-allulose). While D-psicose has garnered significant attention for its presence in various natural sources and its potential as a low-calorie sweetener, the natural occurrence of L-psicose in the botanical world is not established. This technical guide provides a comprehensive overview of the current scientific understanding of psicose in plants, with a primary focus on the available data for its D-enantiomer due to the apparent absence of L-psicose in nature.

It is important to note that current scientific literature indicates that L-psicose is not known to occur naturally.[1] Its counterpart, D-psicose, however, is found in small quantities in a variety of plant-based foods and commercial carbohydrate mixtures.[2][3][4][5] This guide will therefore detail the natural occurrence of D-psicose, its biosynthetic origins, and the analytical methods for its detection, which would be applicable for the analysis of L-psicose should a natural source be discovered.

Natural Occurrence of D-Psicose in Plants and Food Products

D-psicose is a C-3 epimer of D-fructose and is naturally present in trace amounts in various fruits, vegetables, and processed food products. Its presence in processed foods can also be a result of non-enzymatic conversion from fructose (B13574) during heat treatment.

Quantitative Data on D-Psicose Content

The following table summarizes the reported concentrations of D-psicose in various plant-derived products. It is important to note that these values can vary depending on the plant variety, maturity, and processing conditions.

| Plant/Food Product | D-Psicose Concentration | Reference |

| Figs | Small quantities | |

| Grapes | Small quantities | |

| Wheat | Naturally occurs | |

| Maple Syrup | Naturally occurs | |

| Molasses | Isolated from commercial cane molasses | |

| Raisins | ~520 mg/kg | |

| Worcester Sauce | 130.6 mg/100g | |

| Coffee (beverage) | 0.5 mg/100g |

Biosynthesis and Epimerization

In nature, the formation of D-psicose from D-fructose is an enzymatic process facilitated by ketose 3-epimerases. This epimerization reaction involves the inversion of the hydroxyl group at the C-3 position of D-fructose. While this process is understood for D-psicose, a natural biosynthetic pathway for L-psicose in plants has not been identified.

The enzymatic conversion of D-fructose to D-psicose is a key industrial method for its production and is catalyzed by enzymes such as D-tagatose 3-epimerase (DTEase) and D-psicose 3-epimerase (DPEase), which have been identified in various microorganisms.

References

- 1. acs.org [acs.org]

- 2. scirp.org [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. A Review: Manufacturing, and Properties of the D-Fructose Epimer D-Allulose (D-Psicose) [scirp.org]

- 5. d-Psicose Inhibits Intestinal α-Glucosidase and Suppresses the Glycemic Response after Ingestion of Carbohydrates in Rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of L-Psicose

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-psicose, also known as L-allulose, is a rare monosaccharide and a C-3 epimer of L-fructose.[1] It is a ketohexose that has garnered significant interest in the pharmaceutical and food industries due to its low caloric value and potential health benefits. This technical guide provides a comprehensive overview of the core physicochemical properties of L-psicose, intended to support research, development, and formulation activities.

Core Physicochemical Properties

L-psicose is a white crystalline solid with a molecular formula of C6H12O6 and a molecular weight of approximately 180.16 g/mol .[2] It is known for its clean, sweet taste, which is about 70% of the sweetness of sucrose.

Table 1: Core Physicochemical Properties of L-Psicose

| Property | Value | Reference(s) |

| Molecular Formula | C6H12O6 | [2] |

| Molecular Weight | 180.16 g/mol | [2] |

| CAS Number | 16354-64-6 | [3] |

| Appearance | White crystalline powder | - |

| Melting Point | 112-114 °C | [4] |

| Optical Rotation | [α]D20 = -2 to -5° (c=1 in H2O) | - |

| Solubility (in water) | Soluble | [1][4] |

| Solubility (in DMSO) | Slightly Soluble | [4] |

Solubility Profile

The solubility of a compound is a critical parameter in drug development, impacting bioavailability and formulation. While extensive data for L-psicose is limited, a recent study on its enantiomer, D-psicose, provides valuable insights. The solubility of enantiomers in achiral solvents is identical. The following table summarizes the mole fraction solubility (x1) of D-psicose in various solvents at different temperatures.

Table 2: Mole Fraction Solubility (x1) of D-Psicose in Various Solvents at Different Temperatures

| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | n-Butanol | Ethyl Acetate | Acetone | Acetonitrile |

| 283.15 | 0.01894 | 0.00517 | 0.00232 | 0.00255 | 0.00166 | 0.00120 | 0.00110 | 0.00033 |

| 288.15 | 0.02163 | 0.00595 | 0.00267 | 0.00293 | 0.00191 | 0.00138 | 0.00126 | 0.00038 |

| 293.15 | 0.02454 | 0.00679 | 0.00304 | 0.00334 | 0.00218 | 0.00157 | 0.00143 | 0.00043 |

| 298.15 | 0.02772 | 0.00770 | 0.00346 | 0.00381 | 0.00248 | 0.00179 | 0.00163 | 0.00049 |

| 303.15 | 0.03118 | 0.00869 | 0.00391 | 0.00432 | 0.00281 | 0.00203 | 0.00185 | 0.00055 |

| 308.15 | 0.03496 | 0.00977 | 0.00441 | 0.00488 | 0.00318 | 0.00230 | 0.00210 | 0.00063 |

| 313.15 | 0.03908 | 0.01096 | 0.00495 | 0.00548 | 0.00359 | 0.00260 | 0.00237 | 0.00071 |

| 318.15 | 0.04358 | 0.01227 | 0.00555 | 0.00614 | 0.00404 | 0.00293 | 0.00268 | 0.00080 |

| 323.15 | 0.04848 | 0.01370 | 0.00620 | 0.00687 | 0.00453 | 0.00330 | 0.00302 | 0.00090 |

Data from a study on D-psicose, expected to be identical for L-psicose in these achiral solvents.[5]

Stability Profile

The stability of L-psicose is influenced by factors such as temperature and pH. Understanding its degradation pathways is crucial for storage and formulation.

-

Thermal Stability : Studies on the enzymatic production of psicose indicate that the stability of the converting enzyme decreases at higher temperatures.[6] The thermal degradation of psicose itself can occur during food processing at elevated temperatures, with the rate of degradation increasing with temperature.

-

pH Stability : The conversion of fructose (B13574) to psicose is pH-dependent.[7] The stability of L-psicose is also expected to be pH-dependent, with potential for degradation under strongly acidic or alkaline conditions. The Maillard browning reaction, a common degradation pathway for sugars in the presence of amino acids, is influenced by pH.[8]

Spectroscopic Properties

Spectroscopic data is fundamental for the identification and quantification of L-psicose.

-

Mass Spectrometry (MS) : The PubChem database contains experimental LC-MS/MS data for L-psicose. The precursor ion [M-H]- has an m/z of 179.056.[9]

-

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is a valuable tool for identifying the functional groups present in L-psicose. The spectrum would be expected to show characteristic broad absorption bands for the hydroxyl (-OH) groups and a sharp peak for the carbonyl (C=O) group of the ketohexose.

Other Physicochemical Properties

-

Viscosity : The viscosity of aqueous solutions of L-psicose is expected to increase with concentration and decrease with temperature, similar to other sugars like glucose and fructose.[10][11] This property is important for the development of liquid formulations.

-

Hygroscopicity : Crystalline L-psicose is expected to be hygroscopic, meaning it can absorb moisture from the atmosphere.[3][12][13][14] The degree of hygroscopicity will depend on the relative humidity and can impact the physical stability and handling of the solid form.

Involvement in Metabolic Signaling Pathways

D-psicose has been shown to modulate several key metabolic signaling pathways, and it is plausible that L-psicose may have similar or opposing effects. These interactions are of high interest to drug development professionals. D-psicose has been reported to influence lipid metabolism by affecting the transcription factors ChREBP (Carbohydrate Response Element-Binding Protein) and SREBP-1c (Sterol Regulatory Element-Binding Protein-1c), which are master regulators of lipogenesis.[4][15][16][17][18][19][20][21]

References

- 1. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 2. L-Psicose | C6H12O6 | CID 11961810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Carbohydrate response element binding protein directly promotes lipogenic enzyme gene transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A D-psicose 3-epimerase with neutral pH optimum from Clostridium bolteae for D-psicose production: cloning, expression, purification, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. diva-portal.org [diva-portal.org]

- 8. Quantification of High-Resolution 1H-[13C] NMR Spectra from Rat Brain Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. repositorio.unesp.br [repositorio.unesp.br]

- 10. researchgate.net [researchgate.net]

- 11. Concentration and temperature dependence of the viscosity of polyol aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Deliquescence: Hygroscopicity of Water-Soluble Crystalline Solids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Carbohydrate Sensing Through the Transcription Factor ChREBP [frontiersin.org]

- 16. ChREBP binding to fatty acid synthase and L-type pyruvate kinase genes is stimulated by glucose in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The lipogenic transcription factor ChREBP dissociates hepatic steatosis from insulin resistance in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A pathway approach to investigate the function and regulation of SREBPs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Progress in the Study of Sterol Regulatory Element Binding Protein 1 Signal Pathway [gavinpublishers.com]

- 20. Regulation of mouse sterol regulatory element-binding protein-1c gene (SREBP-1c) by oxysterol receptors, LXRalpha and LXRbeta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Sterol regulatory element binding protein-1c is a major mediator of insulin action on the hepatic expression of glucokinase and lipogenesis-related genes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Elucidation of L-Psicose Enantiomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of L-psicose and its enantiomer, D-psicose. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the requisite experimental protocols and comparative structural data.

Introduction to Psicose Enantiomers

Psicose (also known as allulose) is a rare sugar, a C-3 epimer of fructose. It exists as two enantiomers, D-psicose and L-psicose, which are non-superimposable mirror images of each other. While D-psicose is found in small quantities in nature, L-psicose is synthesized.[1] The distinct stereochemistry of these enantiomers necessitates precise structural elucidation for their application in various fields, including pharmaceuticals and food science.

Synthesis and Purification of L-Psicose

The foundational step for structural analysis is the synthesis and purification of L-psicose.

Synthesis of L-Psicose

L-psicose can be prepared from allitol (B117809) through microbial oxidation.[2][3] A common method involves the use of the microorganism Gluconobacter frateurii.[2][3] Another synthetic route involves the stereoselective reduction of methyl 1,3-O-benzylidene-5-O-p-tolylsulphonyl-α-L-erythro-hexo-2,4-diulopyranoside, followed by hydrolysis to yield L-psicose.

Purification

Post-synthesis, L-psicose must be purified to a high degree (>98%) for accurate structural analysis. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose.

Chiral Separation of Psicose Enantiomers

The differentiation and separation of L-psicose and D-psicose are critical. Chiral HPLC is a powerful technique for achieving this separation.

Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify L-psicose and D-psicose enantiomers.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV or refractive index detector.

-

Chiral stationary phase column (e.g., polysaccharide-based columns like Chiralcel OD-H or Chiralpak AD-H).

Mobile Phase:

-

A mixture of n-hexane and 2-propanol (e.g., 90:10 v/v) is a common mobile phase for normal-phase chiral separations.

-

For acidic compounds, 0.1% (v/v) trifluoroacetic acid can be added. For basic compounds, 0.1% (v/v) diethylamine (B46881) can be added to the mobile phase.

Procedure:

-

Prepare a standard solution of the racemic mixture of D- and L-psicose and individual enantiomer solutions in the mobile phase.

-

Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1 mL/min) until a stable baseline is achieved.

-

Inject the standard solutions onto the column.

-

Monitor the elution profile using the detector. The two enantiomers will exhibit different retention times.

-

Quantify the enantiomers by integrating the peak areas.

Logical Workflow for Chiral HPLC Separation

Caption: Workflow for the separation of psicose enantiomers using chiral HPLC.

X-ray Crystallography

X-ray crystallography provides definitive three-dimensional structural information, including absolute configuration.

Experimental Protocol: Single-Crystal X-ray Diffraction

Objective: To determine the crystal structure of L-psicose.

Procedure:

-

Crystallization:

-

Prepare a supersaturated solution of purified L-psicose in a suitable solvent (e.g., water).

-

Employ vapor diffusion (hanging or sitting drop) or slow evaporation methods to grow single crystals. For racemic D,L-psicose, crystals have been obtained from aqueous solutions at various concentrations and temperatures.

-

-

Crystal Mounting: Mount a suitable single crystal on a goniometer head.

-

Data Collection:

-

Use a diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα radiation).

-

Collect diffraction data at a controlled temperature (e.g., 296 K).

-

-

Data Processing and Structure Solution:

-

Process the diffraction data to obtain integrated intensities.

-

Solve the phase problem using direct methods or Patterson methods.

-

Refine the structural model against the experimental data.

-

Comparative Crystallographic Data

| Parameter | β-D,L-psicose (racemic) | β-D-psicose |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | Pna2₁ | P2₁2₁2₁ |

| a (Å) | 11.2629 (5) | - |

| b (Å) | 5.3552 (3) | - |

| c (Å) | 12.6538 (6) | - |

| V (ų) | 763.21 (6) | 753.06 |

| Z | 4 | 4 |

| Calculated Density (Mg m⁻³) | 1.568 | - |

Structural Insights: In the racemic crystal, D- and L-psicose molecules form a β-pyranose structure with a ²C₅ (for D-psicose) or ⁵C₂ (for L-psicose) conformation. The molecules are linked by extensive hydrogen bonding.

Logical Workflow for X-ray Crystallography

Caption: General workflow for determining the crystal structure of L-psicose.

Spectroscopic Analysis

Spectroscopic techniques provide detailed information about the molecular structure and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the solution-state structure and conformation of L-psicose.

Experimental Protocol: ¹H and ¹³C NMR

Instrumentation:

-

High-field NMR spectrometer (e.g., 500 MHz or higher).

Sample Preparation:

-

Dissolve the purified L-psicose sample in a deuterated solvent (e.g., D₂O).

Experimental Parameters (General):

-

Temperature: 298 K

-

Pulse Width (pw): Calibrated for a 90° pulse.

-

Spectral Width (sw): Sufficient to cover all proton or carbon resonances.

-

Acquisition Time (at): Typically 1-2 seconds.

-

Relaxation Delay (d1): 1-5 times the longest T₁ relaxation time.

-

Number of Scans (ns): Sufficient to achieve an adequate signal-to-noise ratio.

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, aiding in the assignment of quaternary carbons and establishing connectivity across glycosidic bonds in derivatives.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proximities of protons, providing conformational information.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern, which can be used to confirm the identity and purity of L-psicose. Chiral differentiation can be achieved using specific MS techniques.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To confirm the molecular weight of L-psicose and to perform chiral analysis.

Instrumentation:

-

Mass spectrometer with an electrospray ionization source (e.g., quadrupole, ion trap, or time-of-flight).

Procedure for Molecular Weight Determination:

-

Dissolve the L-psicose sample in a suitable solvent (e.g., methanol/water).

-

Infuse the sample into the ESI source.

-

Acquire the mass spectrum in positive or negative ion mode. The [M+Na]⁺ or [M-H]⁻ adducts are commonly observed for sugars.

Procedure for Chiral Analysis (Kinetic Method):

-

Prepare a solution containing the psicose enantiomeric mixture, a chiral reference compound (e.g., a modified amino acid), and a transition metal cation (e.g., Cu²⁺).

-

Introduce the solution into the ESI source to form diastereomeric cluster ions.

-

Isolate the trimeric cluster ion of interest in the mass spectrometer.

-

Induce fragmentation of the cluster ion (MS/MS).

-

The ratio of the fragment ions will differ depending on the enantiomeric composition of the psicose sample.

-

Quantify the enantiomeric excess by creating a calibration curve.

Signaling Pathway for Chiral MS Analysis

Caption: Conceptual pathway for chiral differentiation of psicose enantiomers by mass spectrometry.

Summary of Quantitative Data

| Property | L-Psicose | D-Psicose | Reference |

| Molecular Formula | C₆H₁₂O₆ | C₆H₁₂O₆ | |

| Molecular Weight | 180.16 g/mol | 180.16 g/mol | |

| Optical Rotation [α]D | Negative | Positive | - |

| Crystal Conformation | β-pyranose (⁵C₂) | β-pyranose (²C₅) |

Conclusion

The structural elucidation of L-psicose and its enantiomer, D-psicose, relies on a combination of synthesis, purification, chiral separation, and advanced analytical techniques. X-ray crystallography provides the definitive solid-state structure, while NMR spectroscopy offers insights into the solution-state conformation. Mass spectrometry confirms molecular identity and can be adapted for chiral quantification. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers engaged in the study and application of these rare sugars.

References

Methodological & Application

Enzymatic Synthesis of L-Psicose from L-Fructose: An Overview and Exemplary Protocol for a Related L-Psicose Derivative

For the attention of: Researchers, scientists, and drug development professionals.

Application Note: The direct enzymatic synthesis of L-psicose from L-fructose is a process that is not extensively documented in scientific literature, in stark contrast to the well-established enzymatic conversion of D-fructose to D-psicose (also known as D-allulose). The primary enzymes utilized for the D-enantiomer conversion, D-psicose 3-epimerase (DPEase) and D-tagatose 3-epimerase (DTEase), have been subjects of extensive research, leading to optimized protocols for high-yield production.

While the substrate specificity of these epimerases for L-fructose has not been thoroughly characterized, some studies indicate that D-tagatose 3-epimerase can act on other L-sugars. For instance, DTEase has been successfully employed in the epimerization of L-rhamnulose (6-deoxy-L-fructose) to 6-deoxy-L-psicose[1][2]. This suggests a potential for these enzymes to catalyze the conversion of L-fructose to L-psicose, though this would necessitate further experimental validation.

This document provides a detailed protocol for a related, well-documented multi-step enzymatic synthesis of a derivative, 6-deoxy-L-psicose, from L-rhamnose. This process serves as a valuable reference for the enzymatic manipulation of L-sugars and the potential strategies that could be adapted for the synthesis of L-psicose.

Multi-Step Enzymatic Synthesis of 6-deoxy-L-psicose

A two-step enzymatic strategy has been developed for the efficient synthesis of 6-deoxy-L-psicose from L-rhamnose. This process involves an initial one-pot, multi-enzyme reaction to produce phosphorylated 6-deoxy-L-psicose, followed by a dephosphorylation step.

Quantitative Data Summary

The following table summarizes the quantitative data from the preparative scale synthesis of 6-deoxy-L-psicose.

| Parameter | Value | Reference |

| Starting Substrate | L-Rhamnose | [1] |

| Initial Substrate Concentration | 20 mM | [1] |

| Key Enzymes | L-rhamnose isomerase (RhaI), D-tagatose 3-epimerase (DTE), Fructose (B13574) kinase (HK), Acid phosphatase (AphA) | [1] |

| Reaction Temperature | 37°C (Step 1), Not specified (Step 2) | |

| Reaction pH | ~7.5 (Step 1), 5.5 (Step 2) | |

| Reaction Time | 48 hours (Step 1) | |

| Final Product | 6-deoxy-L-psicose | |

| Overall Yield | 81% (with respect to L-rhamnose) | |

| Product Purity | 98.5% |

Experimental Protocols

Step 1: One-Pot Multi-Enzyme Synthesis of 6-deoxy-L-psicose 1-phosphate

This step involves the isomerization of L-rhamnose to L-rhamnulose, followed by the epimerization to 6-deoxy-L-psicose, and finally selective phosphorylation.

Materials:

-

L-rhamnose

-

ATP (1.25 equivalents)

-

Tris-HCl buffer (100 mM, pH 7.5)

-

L-rhamnose isomerase (RhaI)

-

D-tagatose 3-epimerase (DTE)

-

Fructose kinase (HK)

-

Magnesium chloride (MgCl₂) (5 mM)

-

Sodium hydroxide (B78521) (1 M) for pH adjustment

-

Reaction vessel (400 mL)

-

Shaking incubator set at 37°C

Procedure:

-

Prepare a 400 mL reaction solution containing 20 mM L-rhamnose in 100 mM Tris-HCl buffer (pH 7.5).

-

Add 1.25 equivalents of ATP and 5 mM MgCl₂ to the reaction mixture.

-

Add L-rhamnose isomerase, D-tagatose 3-epimerase, and fructose kinase to the reaction vessel.

-

Incubate the reaction mixture at 37°C with careful shaking for 48 hours.

-

Monitor the pH of the reaction and maintain it at approximately 7.5 using 1 M sodium hydroxide.

-

Supplement the reaction with fresh enzymes every 12 hours to ensure continuous activity.

-

Monitor the consumption of L-rhamnose using HPLC. The reaction is considered complete when approximately 95% of the L-rhamnose is consumed.

-

Purify the resulting 6-deoxy-L-psicose 1-phosphate.

Step 2: Dephosphorylation of 6-deoxy-L-psicose 1-phosphate

This step involves the enzymatic removal of the phosphate (B84403) group to yield the final product.

Materials:

-

Purified 6-deoxy-L-psicose 1-phosphate

-

Acid phosphatase (AphA)

-

Hydrochloric acid (1 M) for pH adjustment

-

Desalting column (e.g., Bio-Gel P-2 column)

Procedure:

-

Dissolve the purified 6-deoxy-L-psicose 1-phosphate in water.

-

Adjust the pH of the solution to 5.5 using 1 M HCl.

-

Add acid phosphatase to the solution to initiate the hydrolysis of the phosphate group.

-

After the reaction is complete, purify the 6-deoxy-L-psicose using a desalting column to remove salts and the enzyme.

-

Analyze the purity of the final product using HPLC.

Visualizations

The following diagrams illustrate the enzymatic pathway and the general experimental workflow for the synthesis of 6-deoxy-L-psicose.

Caption: Multi-step enzymatic synthesis of 6-deoxy-L-psicose.

Caption: Experimental workflow for 6-deoxy-L-psicose synthesis.

References

Stereospecific Synthesis of L-Psicose: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the stereospecific synthesis of L-psicose, a rare sugar with significant potential in the pharmaceutical and food industries. L-psicose, the C-3 epimer of L-fructose, and its derivatives are valuable chiral building blocks.[1][2] The protocols outlined below focus on enzymatic and chemo-enzymatic methods, which offer high stereoselectivity and yields under mild reaction conditions.

Introduction

L-psicose is a rare monosaccharide that has garnered interest for its potential applications in drug development and as a low-calorie sweetener.[1] Its synthesis, however, presents challenges in controlling stereochemistry. This document details robust and reproducible methods for the stereospecific synthesis of L-psicose and its derivatives, providing researchers with the necessary information to produce these valuable compounds in a laboratory setting.

Quantitative Data Summary

The following table summarizes the quantitative data from key stereospecific synthesis methods for L-psicose and its derivatives, allowing for easy comparison of their efficiencies.

| Synthesis Method | Starting Material | Key Enzymes/Catalysts | Product | Yield (%) | Product Concentration (g/L) | Reference |

| Two-Step Enzymatic Synthesis | L-Rhamnose | L-rhamnose isomerase (RhaI), D-tagatose 3-epimerase (DTE), Fructose (B13574) kinase (HK), Acid phosphatase (AphA) | 6-deoxy-L-psicose | 81 | Not specified | [3][4] |

| One-Pot Aldolase-Based Synthesis (in vitro) | L-Glyceraldehyde | Tagatose 1,6-diphosphate aldolase (B8822740) (TagA), Fructose-1-phosphatase (YqaB) | L-Psicose | >50* | 0.378 | [5] |

| Microbial Fermentation | L-Glyceraldehyde | Engineered Corynebacterium glutamicum expressing TagA and YqaB | L-Psicose | Not specified | 2.3 | [5] |

| Microbial Oxidation | Allitol | Gluconobacter frateurii IFO 3254 | L-Psicose | Not specified | Not specified | [6] |

* Percentage of L-psicose in total ketoses was greater than 50%.

Experimental Protocols

Protocol 1: Two-Step Enzymatic Synthesis of 6-deoxy-L-psicose

This protocol describes a highly efficient chemo-enzymatic method to synthesize 6-deoxy-L-psicose from L-rhamnose.[3][4] The process involves an isomerization-epimerization-phosphorylation cascade followed by dephosphorylation.

Caption: Workflow for the two-step enzymatic synthesis of 6-deoxy-L-psicose.

-

L-rhamnose

-

ATP (Adenosine triphosphate)

-

L-rhamnose isomerase (RhaI)

-

D-tagatose 3-epimerase (DTE)

-

Fructose kinase from human (HK)

-

Acid phosphatase (AphA)

-

Sodium hydroxide (B78521) (1 M)

-

Hydrochloric acid (1 M)

-

Silver nitrate

-

Bio-Gel P-2 column

Step 1: One-Pot Multi-Enzyme Synthesis of 6-deoxy-L-psicose 1-phosphate [3][4]

-

Prepare a 400 mL reaction solution containing 20 mM L-rhamnose.

-

Add 1.25 equivalents of ATP to the solution.

-

Add L-rhamnose isomerase (RhaI), D-tagatose 3-epimerase (DTE), and fructose kinase (HK) to the reaction mixture.

-

Maintain the pH of the reaction at approximately 7.5 using 1 M sodium hydroxide.

-

Incubate the reaction at 37°C for 48 hours with gentle shaking.

-

Monitor the formation of 6-deoxy-L-psicose 1-phosphate.

Purification of 6-deoxy-L-psicose 1-phosphate [3][4]

-

Separate the 6-deoxy-L-psicose 1-phosphate from the reaction mixture using a silver nitrate precipitation method.

-

Alternatively, purify the product using a Bio-Gel P-2 column.

Step 2: Dephosphorylation [3][4]

-

Dissolve the purified 6-deoxy-L-psicose 1-phosphate in water.

-

Adjust the pH of the solution to 5.5 with 1 M HCl.

-

Add acid phosphatase (AphA) to the solution to hydrolyze the phosphate (B84403) group.

-

The final product, 6-deoxy-L-psicose, can be obtained with a purity of 98.5% and an overall yield of 81% from L-rhamnose.[3]

Protocol 2: Biosynthesis of L-Psicose via Microbial Fermentation

This protocol utilizes an engineered strain of Corynebacterium glutamicum to produce L-psicose from L-glyceraldehyde and glucose.[5]

Caption: Biosynthetic pathway for L-psicose in engineered C. glutamicum.

-

Engineered Corynebacterium glutamicum strain SY14(pXFTY)

-

Glucose

-

L-glyceraldehyde

-

Fermentation medium

-

Construct the recombinant C. glutamicum strain expressing the genes for Tagatose 1,6-diphosphate aldolase (TagA) and Fructose-1-phosphatase (YqaB).[5]

-

Optionally, delete the gene encoding Zn-dependent alcohol dehydrogenase (cgl0331) to prevent the conversion of L-glyceraldehyde to glycerol.[5]

-

Culture the engineered strain in a suitable fermentation medium containing glucose as the primary carbon source.

-

Induce the expression of the recombinant enzymes.

-

Perform fed-batch cultivation, feeding L-glyceraldehyde to the culture.

-

Monitor the production of L-psicose in the culture supernatant.

-

Using this method, a final concentration of 2.3 g/L of L-psicose can be achieved.[5]

Conclusion

The protocols detailed in this document provide robust and stereospecific methods for the synthesis of L-psicose and its derivatives. The enzymatic and microbial fermentation approaches offer significant advantages in terms of selectivity and environmental impact over traditional chemical synthesis routes. These methods should enable researchers to produce sufficient quantities of these rare sugars for further investigation into their biological activities and potential applications in drug development and other industries.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 16354-64-6: L-psicose | CymitQuimica [cymitquimica.com]

- 3. Two-step enzymatic synthesis of 6-deoxy-L-psicose - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Two-step enzymatic synthesis of 6-deoxy-L-psicose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biosynthesis of l-Sorbose and l-Psicose Based on C—C Bond Formation Catalyzed by Aldolases in an Engineered Corynebacterium glutamicum Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scienceopen.com [scienceopen.com]

One-Pot Enzymatic Synthesis of L-Psicose Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-psicose, a rare sugar, and its derivatives are gaining significant attention in the pharmaceutical and biotechnology sectors due to their potential therapeutic applications and unique physicochemical properties. These compounds can serve as valuable chiral building blocks in the synthesis of novel drugs and bioactive molecules. Traditional chemical synthesis of these derivatives often involves complex, multi-step procedures with low yields. One-pot enzymatic synthesis offers a more efficient, sustainable, and highly selective alternative. This document provides detailed application notes and protocols for the one-pot enzymatic synthesis of two L-psicose derivatives: 6-deoxy-L-psicose and 6-deoxy-L-sorbose.

Applications in Research and Drug Development

L-psicose derivatives are valuable intermediates for the synthesis of various bioactive compounds. 6-deoxy-L-psicose, for instance, is a precursor for the preparation of 6-deoxy-L-allose and 6-deoxy-L-altrose.[1] 6-deoxy sugars are integral components of numerous natural products with potential as antifungals, antibiotics, and anticancer agents.[1] Similarly, 6-deoxy-L-sorbose can be used as a starting material for the synthesis of other rare sugars like 6-deoxy-L-gulose and 6-deoxy-L-idose.[2] The limited availability of these rare sugars has, until now, hindered the full exploration of their therapeutic potential.[1][3] The enzymatic methods detailed below provide a practical means to access these valuable compounds for further research and development. L-psicose itself has applications in the food industry as a low-calorie sweetener and in cosmetics for its moisturizing properties.

Principle of the One-Pot Synthesis

The one-pot synthesis of 6-deoxy-L-psicose and 6-deoxy-L-sorbose utilizes a multi-enzyme cascade reaction. This strategy, often referred to as a two-step, one-pot multienzyme (OPME) system, drives the reaction forward by coupling thermodynamically unfavorable isomerization and epimerization reactions with a highly favorable and selective phosphorylation step. The phosphorylated intermediate is then dephosphorylated in a subsequent step to yield the final product with high purity and yield, circumventing the need for complex intermediate purification.

Experimental Protocols

Synthesis of 6-deoxy-L-psicose from L-rhamnose

This protocol describes a two-step, one-pot enzymatic synthesis of 6-deoxy-L-psicose from L-rhamnose.

Step 1: One-Pot Isomerization, Epimerization, and Phosphorylation

-

Reaction Mixture Preparation: In a suitable reaction vessel, prepare a 400 mL solution containing:

-

20 mM L-rhamnose

-

25 mM ATP (1.25 equivalents)

-

100 mM Tris-HCl buffer (pH 7.5)

-

5 mM Mg²⁺

-

-

Enzyme Addition: Add the following enzymes to the reaction mixture:

-

L-rhamnose isomerase (RhaI)

-

D-tagatose 3-epimerase (DTE)

-

Fructose kinase (HK) from a human source (Note: The original protocol used 10 µg of each enzyme for an analytical scale reaction of 50 µL; for the preparative scale, the enzyme amounts should be scaled up accordingly.)

-

-

Reaction Incubation:

-

Incubate the reaction mixture at 37°C with gentle shaking for 48 hours.

-

Maintain the pH of the reaction at approximately 7.5 by adding 1 M sodium hydroxide (B78521) as needed.

-

To ensure continuous activity, supplement the reaction with fresh enzymes every 12 hours.

-

-

Reaction Monitoring: Monitor the consumption of L-rhamnose using High-Performance Liquid Chromatography (HPLC). The reaction is considered complete when approximately 95% of the L-rhamnose has been consumed.

-

Intermediate Purification: The resulting 6-deoxy-L-psicose 1-phosphate can be purified by a silver nitrate (B79036) precipitation method to remove ATP and ADP.

Step 2: Dephosphorylation

-

pH Adjustment: Dissolve the purified 6-deoxy-L-psicose 1-phosphate in water and adjust the pH to 5.5 using 1 M HCl.

-

Enzyme Addition: Add acid phosphatase (AphA) to the solution.

-

Reaction Incubation: Incubate the reaction until the sugar phosphate (B84403) is completely hydrolyzed.

-

Final Product Purification: Desalt the final solution using a Bio-Gel P-2 column to obtain pure 6-deoxy-L-psicose.

Synthesis of 6-deoxy-L-sorbose from L-fucose

This protocol outlines a similar two-step, one-pot enzymatic synthesis for 6-deoxy-L-sorbose starting from L-fucose.

Step 1: One-Pot Isomerization, Epimerization, and Phosphorylation

-

Reaction Mixture Preparation: Prepare a reaction mixture containing:

-

L-fucose (starting material)

-

ATP

-

A suitable buffer (e.g., Tris-HCl, pH 7.5)

-

Mg²⁺

-

-

Enzyme Addition: Add the following enzymes:

-

L-fucose isomerase (FucI)

-

D-tagatose 3-epimerase (DTE)

-

Fructose kinase (HK) from a human source

-

-

Reaction Incubation: Incubate the reaction at 37°C. The reaction time will depend on the scale and enzyme concentrations. For an analytical scale reaction, 2 hours may be sufficient for complete conversion to the phosphorylated intermediate.

-

Intermediate Purification: The resulting 6-deoxy-L-sorbose 1-phosphate is purified using silver nitrate precipitation.

Step 2: Dephosphorylation

-

pH Adjustment: Adjust the pH of the purified 6-deoxy-L-sorbose 1-phosphate solution to 5.5.

-

Enzyme Addition: Add acid phosphatase (AphA).

-

Reaction Incubation: Allow the reaction to proceed until dephosphorylation is complete.

-

Final Product Purification: Purify the final product, 6-deoxy-L-sorbose, using a desalting column.

Data Presentation

| Parameter | 6-deoxy-L-psicose Synthesis | 6-deoxy-L-sorbose Synthesis |